molecular formula C10H12N4O6 B1599220 Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester CAS No. 10598-87-5

Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester

Cat. No. B1599220
CAS RN: 10598-87-5
M. Wt: 284.23 g/mol
InChI Key: ONHUPCAVZVIYFY-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester, also known as Nifuroxazide, is a synthetic nitrofuran antibiotic that was first introduced in 1966. It is commonly used to treat acute diarrhea caused by bacterial infections. Nifuroxazide has been widely studied for its antimicrobial properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Properties

Ethyl esters of various acetic acids have been synthesized and their chemical properties studied, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. These processes are foundational in developing compounds with potential biological activities, such as fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis (Anisimova et al., 2011). The synthesis of ethyl esters containing specific functional groups (e.g., 5-oxo-[1,2,4]triazole ring) has also been explored, leading to the discovery of compounds with antimicrobial activity (Demirbas et al., 2004).

Catalysis and Reaction Mechanisms

The catalytic hydration of tetrolic acid ethyl ester, as an example of alkyne-carboxylic acid ester, has been investigated, demonstrating the synthesis of beta-keto acid esters in water, providing insights into catalytic mechanisms and intermediate formation (Kanemitsu et al., 2008).

Antimicrobial and Antitumor Activities

The synthesis of ethyl esters has led to the identification of compounds with antimicrobial and antitumor activities. For instance, derivatives synthesized from acetic acid ethyl esters have shown activity against a range of microorganisms and demonstrated potential as anticancer agents (Temple et al., 1983).

Esterification and Hydrolysis Reactions

Studies on ester hydrolysis and the nitrosation reactions of certain ethyl esters provide insights into their reactivity and potential for forming novel compounds through chemical transformations (Iglesias, 2000).

properties

IUPAC Name

ethyl 2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6/c1-2-19-9(15)6-13(10(11)16)12-5-7-3-4-8(20-7)14(17)18/h3-5H,2,6H2,1H3,(H2,11,16)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHUPCAVZVIYFY-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester

CAS RN

10598-87-5
Record name 2-Semicarbazidoacetic acid, 1-(5-nitrofurfurylidene)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010598875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester
Reactant of Route 3
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester
Reactant of Route 4
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester
Reactant of Route 5
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.